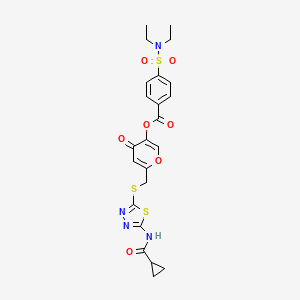
4-Methyl-1,3,2-dioxathiepane 2,2-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Modified Nucleosides
4-Methyl-1,3,2-dioxathiepane 2,2-dioxide is used in the efficient synthesis of 2′-O-modified nucleosides via double alkylation. This process yields products with a built-in sulfate leaving group, allowing for further modifications at the 2′-O or 3′-O positions of nucleosides, which are critical for developing therapeutic agents and studying biological systems (Fraser, Kawasaki, Jung, & Manoharan, 2000).
Environmental Remediation
Advanced oxidation technologies, including the use of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide, have shown promise in the degradation of recalcitrant organic compounds like 1,4-dioxane in water treatments. These technologies offer a way to mineralize compounds that are otherwise resistant to conventional water treatment methods, demonstrating the compound's utility in enhancing environmental cleanup efforts (Vescovi, Coleman, & Amal, 2010).
Lithium-Ion Batteries
The application of 4-Methyl-1,3,2-dioxathiepane 2,2-dioxide as a film-forming agent in electrolytes for lithium-ion batteries highlights its role in improving the stability and performance of energy storage systems. It forms an effective and stable solid electrolyte interface on graphite electrodes, preventing graphite exfoliation and enhancing the overall efficiency of lithium-ion batteries (Janssen et al., 2014).
Organic Synthesis
This compound has been explored in the field of organic synthesis, where its properties enable the creation of novel chemical structures and reactions. For instance, its utilization in the synthesis of derivatives and as a catalyst in various organic reactions underlines its versatility and importance in advancing chemical synthesis methodologies (Grygoriv et al., 2018).
Advanced Oxidation Processes
4-Methyl-1,3,2-dioxathiepane 2,2-dioxide's involvement in advanced oxidation processes for the degradation of contaminants like 1,4-dioxane showcases its potential in addressing challenging environmental pollutants. These processes are crucial for the removal of compounds that pose risks to human health and the environment, demonstrating the compound's applicability in creating safer and cleaner water sources (Sekar & DiChristina, 2014).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
4-methyl-1,3,2-dioxathiepane 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-5-3-2-4-8-10(6,7)9-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOELWZRXJYBPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCOS(=O)(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,3,2-dioxathiepane 2,2-dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopentyl-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2588923.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B2588924.png)
![1-[2,6-Bis(trifluoromethyl)pyridin-4-yl]-4-(2,4-dichlorobenzoyl)piperazine](/img/structure/B2588925.png)
![(2-Fluorophenyl)-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]cyanamide](/img/structure/B2588926.png)

![1-(2-{[(cyclopentylamino)carbonyl]amino}ethyl)-N,N-dimethyl-1H-1,2,3-benzotriazole-5-sulfonamide](/img/structure/B2588932.png)

![2-[(chloroacetyl)amino]-N-phenylbenzamide](/img/structure/B2588935.png)



![4-(3-chlorobenzyl)-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2588941.png)
![1-(3-chloro-4-methylphenyl)-N-ethyl-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2588942.png)